molecular formula C20H17F4N3O4S B2940903 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1005303-59-2

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2940903
CAS RN: 1005303-59-2
M. Wt: 471.43
InChI Key: FVAVDRYWKNUQDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17F4N3O4S and its molecular weight is 471.43. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioactivity Studies

  • Synthesis and Biological Activity : A range of benzenesulfonamides, similar in structure to the compound , has been synthesized and evaluated for bioactivity, including cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. These studies reveal insights into the anti-tumor activities and enzyme inhibition properties of these compounds (Gul et al., 2016).

Antimicrobial Activity

  • Antimicrobial Applications : Derivatives of benzenesulfonamides have demonstrated antimicrobial activity against various bacteria and fungi, suggesting potential applications in addressing infectious diseases (Sarvaiya et al., 2019).

Inhibitory Effects

  • Carbonic Anhydrase Inhibitory Effects : Similar compounds have been synthesized and their inhibitory effects on human cytosolic isoforms of carbonic anhydrase I and II have been studied, indicating their potential use in therapies requiring enzyme inhibition (Gul et al., 2016).

Treatment of Idiopathic Pulmonary Fibrosis

  • Potential in Treating Pulmonary Conditions : Related benzenesulfonamide compounds have been explored for treating idiopathic pulmonary fibrosis, highlighting the therapeutic potential of these compounds in pulmonary conditions (Norman, 2014).

Cyclooxygenase-2 Inhibition

  • COX-2 Inhibition and Pharmacokinetics : Investigations into 1,5-diarylpyrazoles with substituted benzenesulfonamide moiety have revealed their role in COX-2 inhibition and pharmacokinetics, useful for understanding the inflammatory pathways (Pal et al., 2003).

Biotransformation Studies

  • Metabolic Pathways : The biotransformation of a novel benzenesulfonamide compound has been explored to understand its metabolic pathways, an essential aspect for developing therapeutic applications (Słoczyńska et al., 2018).

Peripheral Benzodiazepine Receptor Study

  • Neurodegenerative Disorder Research : Fluorine-substituted benzenesulfonamides have been used in positron emission tomography (PET) studies for the detection of peripheral benzodiazepine receptors, potentially aiding in neurodegenerative disorder research (Fookes et al., 2008).

properties

IUPAC Name

4-fluoro-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F4N3O4S/c1-30-14-4-2-13(3-5-14)18-8-9-19(27-26-18)31-11-10-25-32(28,29)15-6-7-17(21)16(12-15)20(22,23)24/h2-9,12,25H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVDRYWKNUQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-3-(trifluoromethyl)benzenesulfonamide

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